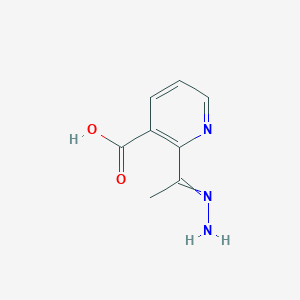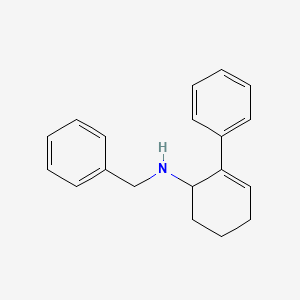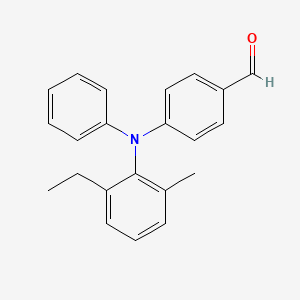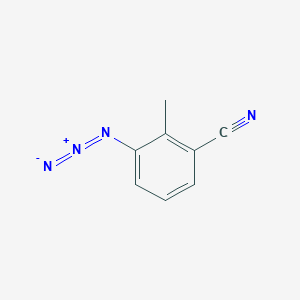![molecular formula C4H2N2OS B14241018 [1,3]Thiazolo[5,4-c][1,2]oxazole CAS No. 222626-39-3](/img/structure/B14241018.png)
[1,3]Thiazolo[5,4-c][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Thiazolo[5,4-c][1,2]oxazole is a heterocyclic compound that features a fused ring system containing both thiazole and oxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-c][1,2]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring, followed by cyclization with an appropriate oxazole precursor . Another method includes the use of dichloroethylamides and aryl isothiocyanates in the presence of Lawesson’s reagent to form the fused bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Thiazolo[5,4-c][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
[1,3]Thiazolo[5,4-c][1,2]oxazole has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [1,3]Thiazolo[5,4-c][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to exert neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-d]thiazole: Another fused bicyclic compound with similar structural features but different electronic properties.
Oxazole: A simpler heterocyclic compound that shares the oxazole ring but lacks the fused thiazole moiety.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and pharmaceuticals with specific desired properties.
Eigenschaften
CAS-Nummer |
222626-39-3 |
|---|---|
Molekularformel |
C4H2N2OS |
Molekulargewicht |
126.14 g/mol |
IUPAC-Name |
[1,3]thiazolo[5,4-c][1,2]oxazole |
InChI |
InChI=1S/C4H2N2OS/c1-3-4(6-7-1)8-2-5-3/h1-2H |
InChI-Schlüssel |
SHDVGOZCHNKJSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NO1)SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240951.png)

![7-Oxatricyclo[4.3.3.01,6]dodeca-3,8-diene-9-carbaldehyde](/img/structure/B14240957.png)
![2H-Pyran, 3,6-dihydro-2-[(triphenylmethoxy)methyl]-, (2S)-](/img/structure/B14240962.png)
![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)




![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)


